

Head-to-head comparison of 5-Methyl-1H-benzimidazol-2-amine and albendazole

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Compound of Interest

Compound Name:	5-Methyl-1H-benzimidazol-2-amine
Cat. No.:	B1293604

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Head-to-Head Comparison: 5-Methyl-1H-benzimidazol-2-amine and Albendazole

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of **5-Methyl-1H-benzimidazol-2-amine** and the widely-used anthelmintic drug, albendazole. The information is curated for researchers, scientists, and professionals in drug development, presenting a side-by-side analysis of their chemical properties, biological activities, and underlying mechanisms of action based on available experimental data.

I. Physicochemical and Pharmacokinetic Properties

A fundamental aspect of drug efficacy is its physicochemical and pharmacokinetic profile, which dictates its absorption, distribution, metabolism, and excretion (ADME). Below is a comparative summary of the available data for **5-Methyl-1H-benzimidazol-2-amine** and albendazole. Data for **5-Methyl-1H-benzimidazol-2-amine** is limited in the public domain, reflecting its status as a research chemical rather than a clinically approved drug.

Table 1: Physicochemical Properties

Property	5-Methyl-1H-benzimidazol-2-amine	Albendazole
Molecular Formula	C ₈ H ₉ N ₃ [1]	C ₁₂ H ₁₅ N ₃ O ₂ S
Molecular Weight	147.18 g/mol	265.33 g/mol
Appearance	Solid [1]	White to off-white powder
Solubility	Data not available	Practically insoluble in water; soluble in strong acids and bases
Predicted XlogP	1.1 [2]	2.5

Table 2: Pharmacokinetic Properties

Property	5-Methyl-1H-benzimidazol-2-amine	Albendazole
Bioavailability	Data not available	Poor (<5%)
Protein Binding	Data not available	70%
Metabolism	Data not available	Extensively metabolized in the liver to its active metabolite, albendazole sulfoxide.
Elimination Half-life	Data not available	8-12 hours (for albendazole sulfoxide)
Excretion	Data not available	Primarily in feces

II. Pharmacodynamics and Mechanism of Action

Benzimidazole anthelmintics, including albendazole, primarily exert their effect by targeting microtubules, essential components of the cytoskeleton in parasitic helminths.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for benzimidazoles is the disruption of microtubule polymerization in parasitic cells.^{[3][6]} These compounds bind to the β -tubulin subunit of the parasite, preventing its polymerization into microtubules. This disruption leads to a cascade of downstream effects, including impaired glucose uptake, depletion of glycogen stores, and ultimately, cell death.^[7] The selectivity of benzimidazoles for parasitic tubulin over mammalian tubulin is a key factor in their therapeutic window.



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Caption: Mechanism of action of benzimidazole anthelmintics.

III. Anthelmintic Activity and Cytotoxicity

While specific anthelmintic and cytotoxicity data for **5-Methyl-1H-benzimidazol-2-amine** is not readily available in peer-reviewed literature, the broader class of benzimidazole derivatives has been extensively studied. For a comparative perspective, this section presents data for albendazole and discusses the known activities of related benzimidazole compounds.

Table 3: Anthelmintic and Cytotoxic Activity

Compound	Assay	Target Organism/Cell Line	IC ₅₀ /Activity
5-Methyl-1H-benzimidazol-2-amine	Anthelmintic Activity	Data not available	Data not available
Cytotoxicity	Data not available	Data not available	
Albendazole	Anthelmintic Activity	Trichuris muris (L1 larvae)	IC ₅₀ > 10 μM[8]
Cytotoxicity	Pancreatic Cancer (AsPC-1)	IC ₅₀ = 0.01 - 3.26 μM[9]	
Cytotoxicity	Pancreatic Cancer (BxPC-3)	IC ₅₀ = 0.01 - 3.26 μM[9]	
Cytotoxicity	Paraganglioma (PTJ64i)	IC ₅₀ = 0.01 - 3.29 μM[9]	
Cytotoxicity	Colorectal Cancer (HT-29)	Data available[9]	
Other Benzimidazole Derivatives	Anthelmintic Activity	Haemonchus contortus	BZ6: IC ₅₀ = 5.3 μM (adults)[8]
Anthelmintic Activity	Trichuris muris	BZ12: IC ₅₀ = 8.1 μM (adults)[8]	
Cytotoxicity	Breast Cancer (MCF-7)	Compound 9: IC ₅₀ = 0.15 - 0.33 μM[10]	
Cytotoxicity	Cervical Cancer (HeLa)	Compound 9: IC ₅₀ = 0.15 - 0.33 μM[10]	
Cytotoxicity	Liver Cancer (HepG2)	Compound 9: IC ₅₀ = 0.15 - 0.33 μM[10]	

IV. Experimental Protocols

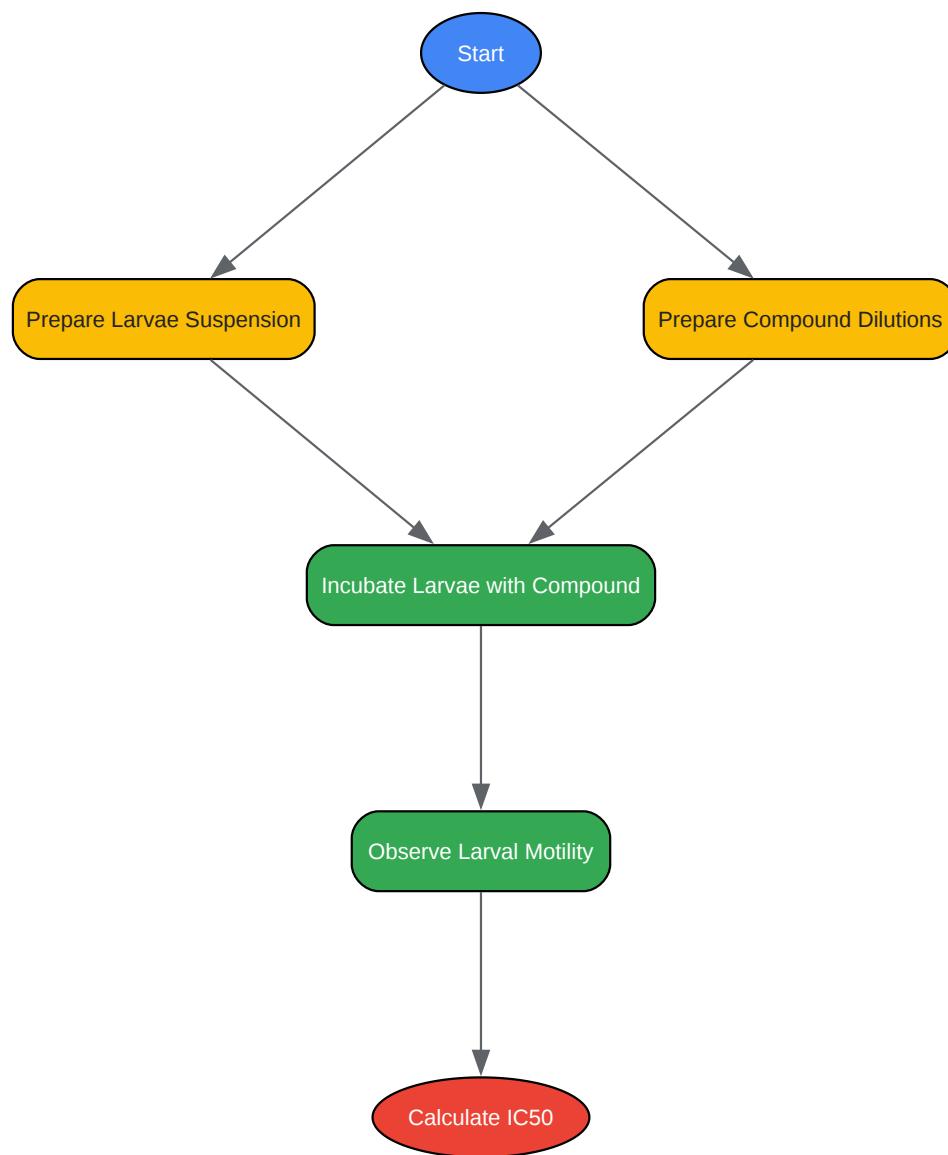
For researchers interested in evaluating the biological activity of **5-Methyl-1H-benzimidazol-2-amine** or other novel benzimidazole derivatives, standardized experimental protocols are

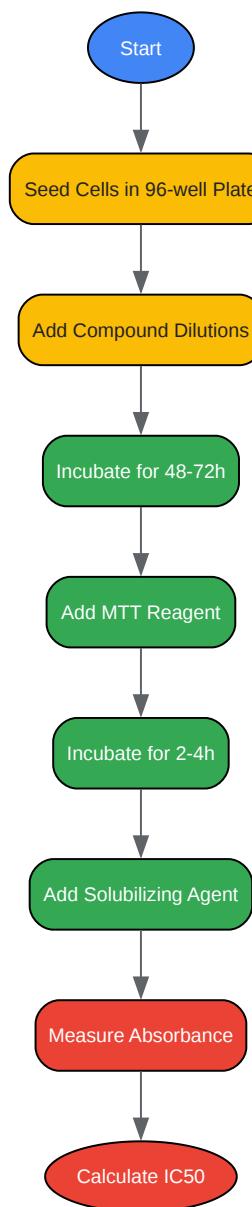
crucial for generating reproducible and comparable data.

A. In Vitro Anthelmintic Activity Assay (Larval Motility)

This protocol is adapted from established methods for assessing the in vitro anthelmintic activity of compounds against nematode larvae.[\[8\]](#)

Workflow for In Vitro Anthelmintic Assay





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